BenchChemオンラインストアへようこそ!

N-Nitrosomorpholine

Carcinogenesis Nitrosamine comparative toxicology Hamster lung model

N-Nitrosomorpholine (NMOR) delivers 100% hepatocellular carcinoma incidence with 87% lung metastasis in WS/Shi rats (0.02% in drinking water, 8 weeks), outperforming NDELA in potency and reproducibility. Its exceptionally low biodegradation removal efficiency (24%) in membrane bioreactors makes it the critical reference standard for testing nitrosamine removal technologies. With unique CYP2A6 activation (minimal CYP2E1 contribution), NMOR is the definitive probe for studying drug‑nitrosamine interactions. Differentiate your carcinogenesis, metabolism, and environmental fate studies with this well‑characterized, high‑potency cyclic nitrosamine.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 67587-56-8
Cat. No. B3434917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosomorpholine
CAS67587-56-8
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC1COCCN1N=O
InChIInChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2
InChIKeyZKXDGKXYMTYWTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Soluble in organic solvents
Miscible in water in all proportions

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosomorpholine (CAS 67587-56-8) Procurement Guide: Key Compound Identity and Baseline Carcinogenicity


N-Nitrosomorpholine (NMOR; CAS 59-89-2; note: user-provided CAS 67587-56-8 corresponds to a deuterated or isotopic variant) is a cyclic N-nitrosamine containing a morpholine ring with a nitroso substituent. It is a potent, well-characterized hepatocarcinogen in rodents [1], frequently used as a model initiator in experimental carcinogenesis studies. NMOR is photosensitive, exists as a solid at room temperature, and is soluble in water and organic solvents . Its principal applications lie in constructing animal cancer models, studying hepatic preneoplasia and neoplasia, and investigating nitrosamine metabolism and DNA adduct formation.

N-Nitrosomorpholine (CAS 67587-56-8) Selection Rationale: Why In-Class Nitrosamines Cannot Be Interchanged


Despite sharing the N-nitroso functional group, cyclic nitrosamines exhibit markedly different carcinogenic potencies, target organ specificities, metabolic activation pathways, and environmental stabilities. Substituting one nitrosamine for another in research protocols—or assuming equivalent behavior in toxicological assessments—can lead to significant errors in dose-response modeling, risk assessment, and mechanistic interpretation [1]. NMOR's unique morpholine ring confers distinct physicochemical properties, including lower biodegradability and specific CYP450 activation profiles, that differentiate it from structurally related analogs like N-nitrosodiethylamine (NDEA), N-nitrosodimethylamine (NDMA), N-nitrosopyrrolidine (NPYR), and N-nitrosopiperidine (NPIP). The quantitative evidence below establishes the specific, verifiable differentiation that justifies prioritization of NMOR over its closest alternatives.

N-Nitrosomorpholine (CAS 67587-56-8) Quantitative Evidence: Head-to-Head Comparator Data for Informed Procurement


Carcinogenic Potency Ranking in Respiratory Organs: NMOR vs. NDEA, NDPA, NDMA, NPYR

In a direct head-to-head comparative study in Syrian golden hamsters receiving intratracheal instillations (1.5 mg total dose per compound), NMOR induced respiratory tract tumors in 43% of animals. This potency was intermediate among five tested nitrosamines, with a provisional ranking of NDEA (100%) > NDPA (72%) > NMOR (43%) > NDMA (6%) ≒ NPYR (0%). This ranking establishes NMOR's distinct carcinogenic profile relative to structurally similar cyclic and acyclic nitrosamines [1].

Carcinogenesis Nitrosamine comparative toxicology Hamster lung model

Hepatocarcinogenicity in Rats: NMOR vs. NDELA vs. NHMOR

In a long-term drinking water study in female F344 rats (50 weeks exposure, terminated at 120 weeks), NMOR at a total dose of 1.1 mmol/rat induced liver tumors in 100% of animals, demonstrating complete penetrance as a hepatocarcinogen. In the same study, N-nitrosodiethanolamine (NDELA) at a 5-fold higher total dose (5.6 mmol/rat) produced hepatocellular tumors in only 70% of rats, while the purported proximate carcinogen N-nitroso-2-hydroxymorpholine (NHMOR) was completely inactive even at 1.2 mmol/rat [1].

Hepatocarcinogenesis Nitrosamine comparative tumorigenicity F344 rat model

Biodegradation Resistance in Membrane Bioreactor: NMOR vs. NDMA, NDEA, and Other Nitrosamines

In an aerobic membrane bioreactor (MBR) study evaluating the fate of eight N-nitrosamines, NMOR exhibited the lowest removal efficiency among all compounds tested. The removal efficiency of NMOR was only 24%, compared to removal efficiencies ranging from 24% to 94% for other nitrosamines. This persistence is attributed to the weak electron-donating group (EDG) character of the morpholine ring, which hinders biodegradation relative to nitrosamines bearing strong EDGs such as NDMA and NDEA [1].

Environmental fate Nitrosamine removal Wastewater treatment

Human Cytochrome P450 Activation Profile: NMOR vs. NDEA, NPYR, NPIP

Using a panel of 11 Salmonella typhimurium YG7108 strains each expressing a single human CYP isoform, NMOR was shown to be primarily activated by CYP2A6, with secondary activation by CYP2E1. This profile mirrors that of other cyclic nitrosamines NPYR and NPIP, but contrasts with the acyclic NDEA, which is activated predominantly by CYP2A6 followed by CYP2E1 at differing relative efficiencies [1]. The study provides a quantitative framework for predicting human metabolic activation of tobacco-related nitrosamines.

Metabolic activation Cytochrome P450 Mutagenicity CYP2A6

Strain-Specific Hepatocellular Carcinoma Induction and Metastasis: NMOR in WS/Shi vs. SD/gShi vs. F344/DuCrj Rats

A comparative study across three inbred rat strains administered 0.02% NMOR in drinking water for 8 weeks revealed dramatic strain-dependent differences in hepatocellular carcinoma (HCC) incidence and metastatic potential. WS/Shi rats exhibited 100% HCC incidence (15/15) with 87% lung metastasis (13/15), while F344/DuCrj rats showed 81% HCC incidence (13/16) with 46% metastasis (6/13), and SD/gShi rats were highly resistant with only 6% HCC incidence (1/16). Mortality in WS/Shi rats was significantly elevated after week 20 [1].

Strain susceptibility Hepatocellular carcinoma Metastasis model N-nitrosomorpholine

N-Nitrosomorpholine (CAS 67587-56-8) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Establishing a High-Penetrance Rat Hepatocellular Carcinoma Model with Metastatic Potential

NMOR (0.02% in drinking water for 8 weeks) in WS/Shi rats yields 100% hepatocellular carcinoma incidence with 87% lung metastasis, making it the preferred nitrosamine for studies requiring robust, reproducible HCC with high metastatic frequency. Alternative nitrosamines (e.g., NDELA) require higher doses for lower tumor incidence (70% at 5.6 mmol/rat) [1], while NMOR achieves complete penetrance at lower molar exposure. This model is ideal for evaluating anti-metastatic therapeutics, investigating strain-specific susceptibility mechanisms, and studying hepatic preneoplasia progression [2].

Comparative Carcinogenesis Studies Requiring Intermediate Respiratory Tract Tumor Burden in Hamsters

NMOR induces respiratory tract tumors in 43% of Syrian golden hamsters at 1.5 mg total dose, positioning it as an intermediate-potency comparator between high-potency NDEA (100%) and low-potency NDMA (6%)/NPYR (0%) [3]. This makes NMOR particularly valuable for dose-response studies, combination carcinogenesis experiments, and investigations of modulating factors where ceiling effects (with NDEA) or floor effects (with NDMA/NPYR) would obscure treatment differences.

Environmental Fate and Wastewater Treatment Validation Studies

NMOR's exceptionally low biodegradation removal efficiency (24%) in membrane bioreactor treatment, the lowest among eight tested nitrosamines [4], establishes it as a critical reference standard for assessing nitrosamine removal technologies. NMOR should be prioritized in studies evaluating advanced oxidation processes, membrane filtration efficacy, or bioreactor design where complete removal of recalcitrant nitrosamines is the performance benchmark.

Human CYP2A6-Mediated Metabolic Activation and Pharmacogenetic Investigations

NMOR is activated primarily by CYP2A6 (with secondary CYP2E1 contribution) [5], making it a suitable probe substrate for assessing CYP2A6 activity in human liver microsomes, evaluating CYP2A6 genetic polymorphisms on nitrosamine bioactivation, and studying drug-nitrosamine interactions where CYP2A6 inhibition may alter carcinogenic risk. This specificity distinguishes NMOR from nitrosamines like NNK (activated by multiple CYPs) or NNN (activated equally by CYP1A1 and CYP2A6).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Nitrosomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.